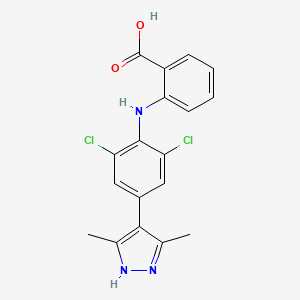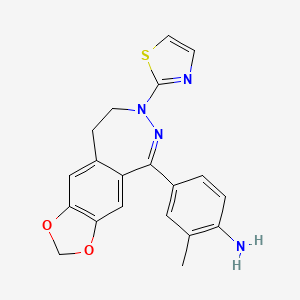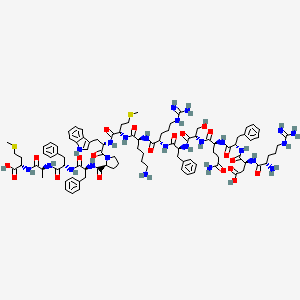
Orniplabin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Orniplabin, also known as SMTP-7, is a low-molecular-weight compound derived from the fungus Stachybotrys microspora. It is known for its ability to enhance plasminogen-fibrin binding, urokinase-catalyzed activation of plasminogen, and urokinase and plasminogen-mediated fibrin degradation. This compound exhibits potential thrombolytic and anti-inflammatory effects, making it a promising candidate for therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: Orniplabin is synthesized through a series of chemical reactions involving the modification of triprenyl phenol compounds. The synthesis typically involves the following steps:
Isolation of Triprenyl Phenol: The initial step involves the isolation of triprenyl phenol from the fungal culture of Stachybotrys microspora.
Chemical Modification: The isolated triprenyl phenol undergoes chemical modifications to enhance its plasminogen-fibrin binding and activation properties
Purification: The modified compound is then purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Stachybotrys microspora followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of triprenyl phenol, which is then chemically modified and purified to produce this compound .
化学反应分析
Types of Reactions: Orniplabin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce various functional groups into the this compound structure, modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the reactions include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities and potential therapeutic applications .
科学研究应用
Orniplabin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying plasminogen activation and fibrin degradation mechanisms.
Biology: In biological research, this compound is used to investigate its effects on cellular processes, including inflammation and oxidative stress.
Medicine: this compound shows potential as a therapeutic agent for treating thrombotic disorders and inflammatory diseases. Its ability to enhance plasminogen activation makes it a promising candidate for thrombolytic therapy.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting thrombotic and inflammatory conditions
作用机制
Orniplabin exerts its effects by modulating the plasminogen-plasmin system. It enhances the binding of plasminogen to fibrin and promotes its activation by urokinase. This leads to increased plasmin formation, which degrades fibrin and dissolves blood clots. This compound also exhibits anti-inflammatory effects by inhibiting the production of reactive oxygen species and reducing the expression of pro-inflammatory cytokines .
相似化合物的比较
Staplabin: Another triprenyl phenol compound with similar plasminogen activation properties.
SMTP-3: A congener of Orniplabin with distinct structural properties and biological activities.
SMTP-4: Another analog with enhanced plasminogen activation and fibrin degradation properties.
Comparison: this compound is unique among its congeners due to its superior plasminogen modulation and thrombolytic effects. It is five to ten times more potent than staplabin in enhancing plasminogen-fibrin binding and activation. This compound also exhibits a broader therapeutic window and reduced risk of hemorrhagic complications compared to other similar compounds .
属性
分子式 |
C51H68N2O10 |
|---|---|
分子量 |
869.1 g/mol |
IUPAC 名称 |
(2S)-2,5-bis[(2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid |
InChI |
InChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50-,51-/m0/s1 |
InChI 键 |
CRNDCHORWGDFGR-PXTWCNKMSA-N |
手性 SMILES |
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)CCC[C@@H](C(=O)O)N4CC5=C6C(=C(C=C5C4=O)O)C[C@@H]([C@](O6)(C)CC/C=C(\C)/CCC=C(C)C)O)O)O)C)/C)C |
规范 SMILES |
CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCCC(C(=O)O)N4CC5=C6C(=C(C=C5C4=O)O)CC(C(O6)(C)CCC=C(C)CCC=C(C)C)O)O)O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)




![[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)

![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)

![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)

![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)

